Carsalam

Mitochondrial Pyruvate Carrier Metabolic Disease Obesity

Carsalam (carbonylsalicylamide; 2H-1,3-benzoxazine-2,4(3H)-dione) is a salicylamide derivative and a nonsteroidal anti-inflammatory drug (NSAID). It is a small molecule heterocyclic compound (C8H5NO3, MW 163.13) that functions as a mitochondrial pyruvate carrier (MPC) inhibitor and platelet aggregation inhibitor.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 2037-95-8
Cat. No. B1662507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarsalam
CAS2037-95-8
Synonyms1,3-benzoxazine-2,4-dione
2H-1,3-benzoxazin-4(3H)-one
2H-1,3-benzoxazine-2,4(3H)-dione
carsalam
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=O)O2
InChIInChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
InChIKeyOAYRYNVEFFWSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carsalam (CAS 2037-95-8) Procurement & Research Compound Baseline Overview


Carsalam (carbonylsalicylamide; 2H-1,3-benzoxazine-2,4(3H)-dione) is a salicylamide derivative and a nonsteroidal anti-inflammatory drug (NSAID) [1]. It is a small molecule heterocyclic compound (C8H5NO3, MW 163.13) that functions as a mitochondrial pyruvate carrier (MPC) inhibitor and platelet aggregation inhibitor [2][3]. The compound has been identified as sharing a common pharmacophore with 7ACC2 and several quinolone antibiotics for MPC inhibition [4]. As a benzoxazine derivative, Carsalam exhibits a dual pharmacological profile distinct from both classical NSAIDs and pure MPC inhibitors, making its procurement decision dependent on the specific research model or synthetic application.

Why Generic Substitution with Standard Analgesics or MPC Inhibitors Fails for Carsalam


Carsalam occupies a unique intersection between NSAID-class pharmacology and mitochondrial pyruvate carrier inhibition that cannot be replicated by either class alone. Simple substitution with salicylamide—its core structural progenitor—fails to capture the benzoxazine-2,4-dione heterocycle's distinct pharmacokinetic and target-engagement profile [1]. Conversely, substituting with dedicated MPC inhibitors like UK-5099 or 7ACC2 ignores the compound's COX-inhibitory and antiplatelet activities that are essential in certain dual-pathway inflammation models . The compound's dual nature as both a direct bioactive agent and a synthetic intermediate for SNAC (salcaprozate sodium) further complicates functional substitution [2]. For researchers requiring a compound that bridges NSAID-like prostaglandin suppression with mitochondrial respiration modulation, generic NSAIDs or pure MPC inhibitors represent incomplete, non-interchangeable alternatives.

Carsalam Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decisions


Carsalam MPC Inhibition Potency Relative to Known MPC Modulators

In a 2022 study evaluating mitochondrial pyruvate carrier (MPC) inhibitors, Carsalam inhibited pyruvate-driven mitochondrial respiration by approximately 50% at a concentration of 10 µM. This potency was compared directly against the reference compound 7ACC2, which was the most potent inhibitor in the panel, and against nalidixic acid (a quinolone antibiotic also identified as an MPC inhibitor) [1]. While 7ACC2 demonstrated superior potency, Carsalam and nalidixic acid exhibited comparable, moderate inhibition. The study validated Carsalam as a bona fide MPC inhibitor sharing a common pharmacophore with 7ACC2 and six quinolone antibiotics [1].

Mitochondrial Pyruvate Carrier Metabolic Disease Obesity

Carsalam Platelet Aggregation Inhibition as a COX-1-Mediated Effect

Carsalam is documented as an inhibitor of platelet aggregation, a functional outcome of COX-1 enzyme inhibition [1]. This property is mechanistically analogous to aspirin (acetylsalicylic acid) but occurs without irreversible acetylation of the COX enzyme [2]. The inhibition of platelet COX-1 reduces thromboxane A2 synthesis, a potent promoter of platelet aggregation [1]. While direct quantitative IC50 values for platelet aggregation are not reported in the literature, the consistent documentation of this activity across multiple authoritative databases establishes it as a class-level differentiator from pure MPC inhibitors and non-NSAID analgesics [3].

Platelet Aggregation COX-1 Thromboxane

Carsalam as a Salicylamide Prodrug with Enhanced Oral Bioavailability

Carsalam functions as a 1,3-benzoxazine-2,4-dione prodrug that improves the oral bioavailability of salicylamide. In a rabbit model, the oral bioavailability of salicylamide was enhanced when administered as the Carsalam prodrug compared to direct salicylamide administration [1]. Additionally, Carsalam is a metabolite of ethyl 2-carbamoyloxybenzoate (4003/2), which itself serves as a prodrug of salicylic acid, Carsalam, and salicylamide [2]. This prodrug relationship establishes Carsalam as a chemical delivery vehicle for salicylamide with potentially superior pharmacokinetic properties.

Prodrug Oral Bioavailability Salicylamide

Carsalam Alkaline Hydrolysis Kinetics Relative to N-Substituted Derivatives

The alkaline hydrolysis of Carsalam (denoted as compound I) and its N-substituted derivatives—N-methyl-1,3-benzoxazine-2,4-dione (II) and N-benzoyl-1,3-benzoxazine-2,4-dione (III)—was studied spectrophotometrically at physiological temperature [1]. Carsalam exhibited fractional-order reaction kinetics with respect to hydroxide ion concentration, in contrast to the first-order kinetics observed for the N-methyl and N-benzoyl derivatives . This difference in kinetic order indicates that N-substitution significantly alters the hydrolysis mechanism and rate, with implications for chemical stability and prodrug activation rates.

Hydrolysis Kinetics Chemical Stability Prodrug Activation

Carsalam Inhibition of Poly(ADP-Ribose) Synthetase

Carsalam has been identified as a specific inhibitor of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase [1]. The BRENDA enzyme database reports an IC50 value for Carsalam in this enzymatic context, with 88% inhibition observed at 5 mM in the presence of Mg²⁺, and 68% inhibition in the absence of Mg²⁺ [1]. This polypharmacology extends beyond the compound's better-characterized NSAID and MPC inhibitory activities.

Poly(ADP-ribose) Synthetase PARP DNA Repair

Carsalam Antiviral and Epigenetic Target Profiling Relative to Reference Compounds

High-throughput screening has revealed Carsalam's activity against multiple viral and epigenetic targets. Against Ebola virus entry, Carsalam exhibited AC50 values ranging from 1.4125 µM to 10.0 µM across different assay formats . Against SARS-CoV-2, Carsalam inhibited cytotoxicity in Caco-2 cells by 0.81% at 10 µM after 48 hours, and showed a slight reduction in VERO-6 cell cytotoxicity (-0.02% at 10 µM), indicating an IC50 >20,000 nM . The compound also inhibited histone lysine methyltransferase G9a with a potency of 2818.4 nM and Pin1 with a potency of 95,283.4 nM . These cross-target activities distinguish Carsalam from compounds with narrower target selectivity profiles.

Antiviral Ebola SARS-CoV-2 Epigenetics

Optimal Research and Industrial Application Scenarios for Carsalam Based on Quantitative Evidence


Metabolic Disease Research Requiring Moderate MPC Inhibition

For studies of mitochondrial pyruvate carrier function in obesity, type 2 diabetes, or hepatic glucose production, Carsalam provides a moderate-potency MPC inhibitory tool. Unlike highly potent MPC inhibitors such as 7ACC2 or UK-5099, Carsalam's ~50% inhibition of pyruvate-driven respiration at 10 µM [1] allows for partial MPC modulation that may avoid the metabolic stress or toxicity associated with complete MPC blockade. This makes Carsalam particularly suitable for diet-induced obese mouse models and hepatocyte glucose production assays where a more nuanced MPC inhibition is desired.

Dual-Pathway Inflammation Models Requiring Both COX Inhibition and MPC Modulation

In experimental systems where both prostaglandin-mediated inflammation and mitochondrial pyruvate metabolism contribute to the disease phenotype, Carsalam's unique dual pharmacology is advantageous. The compound's documented COX inhibition and antiplatelet activity [2] combined with its MPC inhibition [1] cannot be recapitulated by single-target NSAIDs (e.g., aspirin, ibuprofen) or pure MPC inhibitors (e.g., UK-5099). Applications include cardiovascular inflammation research, metabolic syndrome models, and studies of the interplay between inflammation and mitochondrial dysfunction.

Salicylamide Prodrug Delivery and Pharmacokinetic Studies

Researchers requiring enhanced oral bioavailability of salicylamide can procure Carsalam as a 1,3-benzoxazine-2,4-dione prodrug. The documented improvement in salicylamide oral bioavailability in rabbits [3] supports its use as a chemical delivery vehicle. Additionally, Carsalam's fractional-order hydrolysis kinetics [4] provide a tunable activation rate that differs from the first-order kinetics of N-substituted benzoxazine-diones, enabling prodrug design with tailored release profiles.

Polypharmacology Screening and Chemical Library Curation

For high-throughput screening facilities and compound library curators, Carsalam's activity profile against multiple targets—including G9a histone methyltransferase (IC50 2.8 µM), Pin1 (IC50 95.3 µM), Ebola virus entry (AC50 1.4-10 µM), and poly(ADP-ribose) synthetase (88% inhibition at 5 mM) [5]—positions it as a valuable polypharmacological probe. Its inclusion in screening decks provides a low-cost, commercially available compound with established target engagement across diverse assay platforms, serving as a useful positive control or hit validation tool in epigenetic, antiviral, and DNA repair assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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